Product packaging for 2-Chloropyrimidine-4,5-diamine(Cat. No.:CAS No. 14631-08-4)

2-Chloropyrimidine-4,5-diamine

Cat. No.: B081863
CAS No.: 14631-08-4
M. Wt: 144.56 g/mol
InChI Key: QDUJVEOOSNUDDW-UHFFFAOYSA-N
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Description

2-Chloropyrimidine-4,5-diamine (CAS 14631-08-4) is a high-purity, versatile chemical building block extensively used in medicinal chemistry and pharmaceutical research. This compound features a chlorinated pyrimidine core with two amine groups, making it a key synthetic intermediate for constructing complex nitrogen-containing heterocyclic systems. Its primary research value lies in its role as a precursor for the synthesis of bicyclic purine and pyrimidopyrimidine analogs, which are structures of significant pharmacological interest . A prominent application of this compound is its use as a direct synthetic intermediate for Mercaptopurine, a critical antimetabolite and antineoplastic agent (Purinethol) used in the treatment of acute leukemia . Furthermore, it serves as a foundational scaffold for developing a wide range of bioactive molecules. Research indicates that derivatives built upon this core, such as pyrimido[4,5-d]pyrimidines, have demonstrated potent biological activities, including as anticancer, antioxidant, antimicrobial, and antihypertensive agents . The presence of the chloro group allows for efficient nucleophilic aromatic substitution, facilitating further functionalization, while the diamino groups can participate in cyclocondensation reactions to form fused ring systems . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5ClN4 B081863 2-Chloropyrimidine-4,5-diamine CAS No. 14631-08-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloropyrimidine-4,5-diamine
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InChI

InChI=1S/C4H5ClN4/c5-4-8-1-2(6)3(7)9-4/h1H,6H2,(H2,7,8,9)
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InChI Key

QDUJVEOOSNUDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H5ClN4
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DSSTOX Substance ID

DTXSID70163353
Record name 2-Chloropyrimidine-4,5-diamine
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Molecular Weight

144.56 g/mol
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CAS No.

14631-08-4
Record name 2-Chloro-4,5-pyrimidinediamine
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Record name 2-Chloro-4,5-diaminopyrimidine
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Synthetic Methodologies for 2 Chloropyrimidine 4,5 Diamine and Its Derivatives

Synthesis of Related Chloropyrimidine Intermediates

Preparation of 2-Chloropyrimidine (B141910)

2-Chloropyrimidine is a fundamental building block in pyrimidine (B1678525) chemistry. Several methods for its synthesis have been reported, starting from readily available precursors.

One common method involves the diazotization of 2-aminopyrimidine (B69317) followed by a Sandmeyer-type reaction. In a procedure detailed in Organic Syntheses, 2-aminopyrimidine is treated with sodium nitrite (B80452) in concentrated hydrochloric acid at low temperatures (-15°C to -10°C) to yield 2-chloropyrimidine. guidechem.com Another patented process improves upon this by adding zinc chloride as a catalyst, which allows the reaction to proceed at a slightly higher temperature (not exceeding 10°C) and reportedly improves the yield to 69%. nih.govprepchem.com

Alternatively, 2-chloropyrimidine can be synthesized from 2-hydroxypyrimidine (B189755) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃), sometimes in combination with phosphorus pentachloride (PCl₅). guidechem.com

Table 2: Comparison of Synthetic Routes to 2-Chloropyrimidine

Starting Material Key Reagents Typical Conditions Reported Yield
2-Aminopyrimidine NaNO₂, conc. HCl -15°C to -10°C 26-27% guidechem.com
2-Aminopyrimidine NaNO₂, conc. HCl, ZnCl₂ 5°C to 10°C 69% prepchem.com

Synthesis of Dichloroaminopyrimidines and Analogues

The synthesis of various dichloroaminopyrimidines serves as a model for the types of reactions needed to produce the target compound's precursors. For instance, 2-amino-4,6-dichloro-5-nitropyrimidine is a valuable intermediate. Its synthesis, however, can be challenging. Attempts to nitrate (B79036) 2-amino-6-chloro-4(3H)-pyrimidinone can lead to the formation of an unusual open-chain gem-dinitro compound. researchgate.net A successful synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine is crucial for creating derivatives with substituents at the 4 and 6 positions. researchgate.net

Another relevant analogue is 2,4-dichloro-5-aminopyrimidine. Its synthesis is achieved through the chlorination of 5-nitrouracil (B18501) with phosphorus oxychloride in the presence of a tertiary amine like N,N-diethylaniline, followed by catalytic hydrogenation of the resulting 2,4-dichloro-5-nitropyrimidine. google.com This multi-step process highlights the chlorination of a pyrimidine ring followed by the reduction of a nitro group, a sequence directly applicable to the synthesis of 2-Chloropyrimidine-4,5-diamine. google.com

Optimization of Synthetic Pathways for Research Scale Production

Optimizing the synthesis of chloropyrimidines for research-scale production involves careful consideration of reaction conditions to maximize yield, purity, and safety while ensuring reproducibility. Key areas for optimization include reaction time, temperature, stoichiometry of reagents, and purification methods.

For the catalytic hydrogenation of nitropyrimidines, optimization focuses on catalyst selection, catalyst loading, hydrogen pressure, and temperature. For example, in the synthesis of 2,4-dichloro-5-aminopyrimidine, the hydrogenation is initiated at 20-25°C and then the temperature is raised to 35-40°C to ensure the reaction goes to completion. google.com This two-stage temperature profile helps to control the exothermic reaction and prevent the formation of byproducts. google.com Catalyst choice is also critical; sulfided platinum catalysts can offer high chemoselectivity, preventing the undesired removal of the chlorine atom. nih.gov

Workup and purification procedures are also critical for obtaining a high-purity product at a research scale. A patent on the synthesis of 2,4-dichloro-5-aminopyrimidine details a workup involving quenching the reaction mixture in cold water and toluene (B28343), followed by phase separation, extraction, and concentration. google.com The final product is then purified by recrystallization from a solvent system like methanol (B129727) and water. google.com The development of such robust isolation protocols is essential for scalable synthesis.

Green Chemistry Approaches in this compound Synthesis

Traditional methods for pyrimidine synthesis often involve hazardous reagents and solvents. rasayanjournal.co.in Green chemistry principles aim to mitigate these issues by employing safer, more sustainable techniques. rasayanjournal.co.in These approaches focus on reducing waste, shortening reaction times, and using less toxic materials. rasayanjournal.co.in

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to faster reaction rates, higher yields, and cleaner reactions compared to conventional heating. bohrium.com The synthesis of 2-amino-4-chloro-pyrimidine derivatives has been successfully achieved using microwave heating. In one study, 2-amino-4-chloro-pyrimidine was reacted with various amines in anhydrous propanol (B110389) under microwave irradiation at 120–140°C for just 15–30 minutes. nih.gov This demonstrates the potential for microwave technology to significantly accelerate the nucleophilic substitution reactions often required in the synthesis of this compound derivatives.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. nih.gov The combination of ultrasound with phase-transfer catalysis (PTC) is particularly effective, as the cavitation increases mass transfer between phases. nih.gov For the synthesis of pyrimidines, ultrasound has been used to accelerate cyclocondensation reactions, in some cases increasing yields by 10% while reducing reaction times from hours to minutes compared to conventional methods. nih.gov

These green methodologies, including the use of safer solvents and catalytic reactions, offer promising avenues for developing more environmentally benign and efficient syntheses of this compound and its derivatives. rasayanjournal.co.in

Chemical Reactivity and Mechanistic Investigations of 2 Chloropyrimidine 4,5 Diamine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property facilitates nucleophilic aromatic substitution (SNAr), a cornerstone of its reactivity. The SNAr mechanism on such heteroaromatic systems typically involves a two-step addition-elimination process where a nucleophile attacks the electron-poor carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. rsc.orgresearchgate.net Subsequent expulsion of the leaving group restores the aromaticity of the ring. For 2-chloropyrimidine-4,5-diamine, the chlorine atom at the C2 position serves as the leaving group, and this site is activated towards nucleophilic attack by the ring nitrogens.

Regioselectivity in the SNAr reactions of substituted chloropyrimidines is a well-studied field, with outcomes highly sensitive to the electronic nature and position of substituents on the ring. mdpi.com In 2,4-dichloropyrimidines, for example, nucleophilic attack generally occurs preferentially at the C4 position. nih.gov This preference can be explained by considering the resonance stabilization of the Meisenheimer intermediate formed upon nucleophilic attack.

Anionic σ-adducts, commonly known as Meisenheimer complexes, have long been considered key intermediates in SNAr reactions. researchgate.net The established mechanism involves the initial attack of a nucleophile on the aromatic ring to form this intermediate, which is then followed by the departure of the leaving group in a subsequent, often rate-determining, step. rsc.org The stability and lifetime of the Meisenheimer complex can influence the reaction pathway.

However, recent kinetic and computational studies have introduced nuance to this classical view, suggesting that for some SNAr reactions, the mechanism may be more concerted. researchgate.netresearchgate.net In a concerted mechanism, the Meisenheimer complex would represent a transition state rather than a stable intermediate. sigmaaldrich.com Evidence from kinetic isotope effects and DFT calculations supports the idea that a concerted pathway may be more common than previously assumed. researchgate.netresearchgate.net The specific mechanism, whether stepwise or concerted, can be influenced by the nature of the substrate, nucleophile, leaving group, and solvent. rsc.org For reactions involving this compound, the formation of a transient Meisenheimer-type structure is presumed to occur, stabilizing the negative charge developed during the nucleophilic attack through delocalization onto the electronegative nitrogen atoms of the pyrimidine ring.

A distinctive feature of SNAr reactions is the observed order of halide leaving group ability, which is typically F > Cl ≈ Br > I. mdpi.comnih.gov This trend is inverted compared to SN1 and SN2 reactions, where iodide is the best leaving group. The reason for this "element effect" lies in the mechanism's rate-determining step. In SNAr, the initial nucleophilic attack to form the Meisenheimer complex is generally the slow step, and the carbon-halogen bond is not broken at this stage. researchgate.netrsc.org

The reaction rate is therefore governed by the electrophilicity of the carbon atom being attacked. Highly electronegative halogens, like fluorine, strongly withdraw electron density from the ring through the inductive effect, making the attached carbon more electrophilic and accelerating the initial nucleophilic attack. researchgate.netrsc.org Although the C-F bond is the strongest, its cleavage occurs in a subsequent, faster step. Chlorine is also a sufficiently good leaving group for these transformations due to its strong electron-withdrawing nature, which activates the C2 position of this compound for efficient nucleophilic displacement. mdpi.com

Derivatization Strategies via Amino Groups

The vicinal diamino groups at the C4 and C5 positions are a key functional feature of this compound, offering a powerful handle for constructing fused heterocyclic systems. The primary derivatization strategy involves condensation reactions with 1,2-dielectrophiles to form a new five- or six-membered ring fused to the pyrimidine core.

A prominent example is the synthesis of purine (B94841) derivatives, which are ubiquitous in nature and medicinal chemistry. The reaction of 4,5-diaminopyrimidines with aldehydes or their equivalents leads to the formation of a fused imidazole (B134444) ring, yielding the purine scaffold. mdpi.com This transformation typically proceeds via the formation of a Schiff base at one amino group, followed by intramolecular cyclization and subsequent aromatization.

Another important cyclocondensation reaction involves the reaction of 4,5-diaminopyrimidine (B145471) derivatives with α-halogeno-ketones. This reaction can lead to the formation of pyrimido[4,5-b] mdpi.comacs.orgoxazines, which occurs through an initial N-alkylation followed by an intramolecular cyclization and dehydration. rsc.org These reactions highlight the synthetic utility of the diamino moiety in creating complex, polycyclic aromatic systems from simple precursors.

The table below summarizes key derivatization reactions involving the amino groups.

ReactantReaction TypeProduct ScaffoldReference
Aldehydes / Formic AcidCyclocondensationPurine mdpi.com
α-Halogeno-ketonesCyclocondensationPyrimido[4,5-b] mdpi.comacs.orgoxazine (B8389632) rsc.org

Derivatization Strategies via Chlorine Atom Substitution

The most direct derivatization of this compound involves the nucleophilic substitution of the C2-chloro atom. This SNAr reaction is highly efficient with a wide range of nucleophiles, providing a straightforward method to introduce diverse functional groups at this position.

Common nucleophiles include:

Amines: Reaction with primary and secondary amines (aliphatic or aromatic) yields 2-aminopyrimidine (B69317) derivatives. These reactions are often carried out in a suitable solvent, sometimes with microwave assistance to reduce reaction times.

Alkoxides: Treatment with sodium or potassium alkoxides, generated from the corresponding alcohol and a strong base like sodium hydride, results in the formation of 2-alkoxypyrimidines. researchgate.net

Water: Under certain conditions, hydrolysis can occur, replacing the chlorine with a hydroxyl group to form the corresponding pyrimidin-2-one tautomer.

The table below provides examples of nucleophiles used in the SNAr derivatization of chloropyrimidines.

NucleophileReagent ExampleProduct TypeReference
Secondary AmineMorpholine2-(Morpholin-4-yl)pyrimidine-4,5-diamine
Primary Aminep-AnisidineN2-(4-methoxyphenyl)pyrimidine-2,4,5-triamine
AlkoxideSodium Ethoxide2-Ethoxypyrimidine-4,5-diamine researchgate.net
NH HeterocycleImidazole2-(1H-Imidazol-1-yl)pyrimidine-4,5-diamine sigmaaldrich.com

Cross-Coupling Reactions

In addition to SNAr reactions, the C-Cl bond of this compound is amenable to transition-metal-catalyzed cross-coupling reactions. These methods have become indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The palladium-catalyzed Suzuki coupling reaction is a powerful tool for forming C-C bonds by reacting the chloropyrimidine with an organoboron reagent, typically a boronic acid or its ester. This reaction allows for the introduction of a wide variety of aryl or vinyl substituents at the C2 position. Studies on dichloropyrimidines have established the feasibility and regioselectivity of this transformation.

Buchwald-Hartwig Amination: While SNAr is often effective for amination, the palladium-catalyzed Buchwald-Hartwig reaction provides a complementary and sometimes more versatile method for forming C-N bonds, especially with less nucleophilic amines. It involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand.

Other Couplings: Other metal-catalyzed reactions, such as cobalt-catalyzed couplings with organozinc reagents, have also been reported for 2-chloropyrimidines, offering alternatives to palladium-based systems.

The table below lists examples of cross-coupling reactions applicable to the C-Cl bond.

Reaction NameCoupling PartnerCatalyst System (Example)Bond FormedReference
Suzuki CouplingArylboronic AcidPd(PPh₃)₄ / BaseC-C (Aryl)
Buchwald-Hartwig AminationAminePd(OAc)₂ / Ligand / BaseC-N
Cobalt-Catalyzed CouplingArylzinc HalideCoCl₂ / ZnC-C (Aryl)

Suzuki Cross-Coupling Reactions

The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. In the case of this compound, the chloro-substituent can be effectively coupled with various aryl or heteroaryl boronic acids to yield 2-aryl-pyrimidine-4,5-diamine derivatives.

The reaction is typically catalyzed by a palladium(0) species, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], which is often generated in situ. The catalytic cycle involves the oxidative addition of the chloropyrimidine to the Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Commonly employed bases include potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄). The choice of solvent is also critical, with mixtures of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) and water being frequently used to facilitate the dissolution of both the organic and inorganic reagents. Microwave irradiation has been shown to significantly accelerate these reactions, often leading to higher yields in shorter reaction times. nih.govlibretexts.org

The general scheme for the Suzuki cross-coupling reaction is as follows:

Scheme 1: General Suzuki cross-coupling of this compound with an arylboronic acid.

Detailed research findings have demonstrated the successful application of these conditions for various chloropyrimidines, which are analogous to this compound. wikipedia.org The electronic nature of the substituents on the arylboronic acid can influence the reaction efficiency, with electron-rich boronic acids often providing good to excellent yields. organic-chemistry.org

Interactive Data Table: Typical Conditions for Suzuki Cross-Coupling of Chloropyrimidines
CatalystBaseSolvent SystemTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane / H₂O100 (Microwave)Good to Excellent nih.govrhhz.net
Pd(PPh₃)₄K₃PO₄1,4-Dioxane / H₂O70-80Good organic-chemistry.org
Pd(dppf)Cl₂K₂CO₃EtOH / Toluene / H₂O90Moderate to Good mdpi.com

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Mizoroki-Heck, Buchwald-Hartwig)

Beyond the Suzuki reaction, the chloro-substituent in this compound can participate in other significant palladium-catalyzed transformations.

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org While specific examples utilizing this compound are not extensively documented, the reaction is generally applicable to aryl and heteroaryl halides. organic-chemistry.org The process is typically catalyzed by palladium complexes like palladium(II) acetate (B1210297) (Pd(OAc)₂) or dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], often in the presence of a phosphine (B1218219) ligand and a base such as triethylamine (B128534) (NEt₃) or N-ethylpiperidine in a polar aprotic solvent like DMF or NMP. nih.govnih.gov

Scheme 2: General Mizoroki-Heck reaction of this compound with an alkene.

The Buchwald-Hartwig amination is a cornerstone for the formation of carbon-nitrogen bonds, coupling aryl halides with amines. wikipedia.orgacsgcipr.org This reaction allows for the synthesis of N-aryl or N-heteroaryl derivatives of this compound by reacting it with primary or secondary amines. The catalytic system typically consists of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky electron-rich phosphine ligand, such as Xantphos or a biarylphosphine ligand, in the presence of a strong base like sodium tert-butoxide (NaOtBu). nih.govmdpi.com This method is particularly valuable as it overcomes the limitations of traditional nucleophilic aromatic substitution reactions. wikipedia.org

Scheme 3: General Buchwald-Hartwig amination of this compound with a primary amine.

Interactive Data Table: Catalytic Systems for Mizoroki-Heck and Buchwald-Hartwig Reactions
ReactionCatalystLigandBaseSolventReference
Mizoroki-HeckPd(OAc)₂ or (Ph₃P)₂PdCl₂PhosphinesN-ethylpiperidineDMF nih.gov
Buchwald-HartwigPd(OAc)₂ or Pd₂(dba)₃Xantphos, BiarylphosphinesNaOtBuToluene, Dioxane acsgcipr.orgnih.gov

Ring Closure Reactions for Heterocycle Formation

The vicinal diamine functionality at the C4 and C5 positions of this compound is a versatile precursor for the construction of fused heterocyclic systems through ring-closure reactions.

Synthesis of Purine Derivatives

The most prominent application of 4,5-diaminopyrimidines in heterocycle synthesis is the Traube purine synthesis. researchgate.net This method involves the cyclization of the diaminopyrimidine with a one-carbon synthon to form the imidazole ring of the purine core. This compound can be readily converted into 2-chloropurine derivatives using this approach.

Common cyclizing agents include formic acid or triethyl orthoformate. ijpsr.com Heating this compound in formic acid leads to the formation of 2-chloro-9H-purine. acsgcipr.org Alternatively, reaction with triethyl orthoformate, often in the presence of an acid catalyst like hydrochloric acid, also yields the corresponding 2-chloropurine. ijpsr.com These 2-chloropurine intermediates are valuable for further functionalization, for instance, through nucleophilic substitution at the C2 and C6 positions.

Scheme 4: Traube synthesis of 2-chloro-9H-purine from this compound.

Interactive Data Table: Reagents for Purine Synthesis from Diaminopyrimidines
ReagentConditionsProductYield (%)Reference
Formic Acid (98-100%)Heat (100-210°C)Purine--- acsgcipr.org
Triethyl orthoformate / HClRoom Temperature, 8-10 hrs6-chloro-9-aryl-9H-purin-2-amine73-77 ijpsr.com
Diethoxymethyl acetate---Purine--- acsgcipr.org

Formation of Other Fused Heterocyclic Systems

The reactivity of the 4,5-diamine moiety extends to the synthesis of other fused heterocycles besides purines. Condensation with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, leads to the formation of pteridine (B1203161) derivatives. This reaction involves the sequential condensation of the two amino groups with the two carbonyl groups to form the fused pyrazine (B50134) ring of the pteridine system.

Scheme 5: Synthesis of a 2-chloropteridine (B77311) derivative from this compound and a 1,2-dicarbonyl compound.

Furthermore, reactions with α-halogeno-ketones can lead to the formation of pyrimido[4,5-b] nih.govwikipedia.orgoxazines. rsc.org This transformation occurs through an initial N-alkylation of one of the amino groups by the α-halogeno-ketone, followed by an intramolecular cyclization of the second amino group onto the ketone carbonyl, resulting in the formation of the fused oxazine ring. The specific outcome of the reaction (pteridine vs. oxazine) is dependent on the nature of the reactant. rsc.org

Condensation Reactions

The primary amino groups of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction typically occurs by heating the diaminopyrimidine with the carbonyl compound, often in a solvent like ethanol (B145695) and sometimes with an acid catalyst to facilitate the dehydration step. ijpsr.comjocpr.com

The reaction can potentially occur at one or both of the amino groups, depending on the stoichiometry of the reactants and the reaction conditions. The resulting Schiff bases are versatile intermediates themselves, and the imine bond can be subsequently reduced to form stable secondary amines or used in the synthesis of more complex heterocyclic structures.

Scheme 6: Formation of a Schiff base from this compound and an aromatic aldehyde.

Research on analogous compounds like 6-chloro-2,4-diaminopyrimidine has shown that it readily reacts with various aromatic aldehydes to form the corresponding Schiff bases. ijpsr.com

Oxidation Reactions to N-Oxides

The nitrogen atoms within the pyrimidine ring of this compound can be oxidized to form N-oxides. The introduction of an N-oxide group significantly alters the electronic properties of the pyrimidine ring, making it more electron-deficient and activating the chloro-substituent towards nucleophilic displacement.

Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst or an activating agent. mdpi.com For instance, sodium tungstate (B81510) has been used to catalyze the N-oxidation of 6-chloro-2,4-diaminopyrimidine with hydrogen peroxide, affording the corresponding N-oxide in high yield. mdpi.com Another effective system is a mixture of hydrogen peroxide and trifluoroacetic anhydride. researchgate.net The position of oxidation (N1 or N3) can be influenced by the substituents on the pyrimidine ring. For 2,4-diaminopyrimidines, oxidation typically occurs at the N1 or N3 position, away from the amino groups.

Scheme 7: N-oxidation of this compound.

Interactive Data Table: Reagents for N-Oxidation of Aminopyrimidines
Oxidizing AgentCatalyst/ActivatorConditionsYield (%)Reference
H₂O₂Sodium TungstateMethanol (B129727), Reflux92 mdpi.com
m-CPBA--------- mdpi.com
H₂O₂Trifluoroacetic AnhydrideRoom Temperature--- researchgate.net
Peracetic acid--------- mdpi.com

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-chloropyrimidine-4,5-diamine by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within the molecule. The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to the aromatic proton and the two amine groups.

The lone proton attached to the pyrimidine (B1678525) ring (H-6) is expected to appear as a singlet in the aromatic region of the spectrum. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent nitrogen atoms and the chlorine atom. The protons of the two amine groups (-NH₂) at the C4 and C5 positions also give rise to signals. Their chemical shifts can vary and the protons may exchange with residual water in the solvent, sometimes leading to broader signals. The integration of these peaks confirms the presence of one aromatic proton and four amine protons.

Table 1: Representative ¹H NMR Spectral Data for this compound in DMSO-d₆

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
-NH₂ (C4, C5) Variable Broad Singlet 4H
H-6 ~7.5 Singlet 1H

Note: Exact chemical shifts can vary based on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. mdpi.com Due to the molecule's asymmetry, the ¹³C NMR spectrum of this compound displays four distinct signals, one for each carbon atom in the pyrimidine ring.

The chemical shifts of these carbons are indicative of their chemical environment. The carbon atom bonded to the electronegative chlorine atom (C-2) typically appears at a specific downfield position. The carbons bonded to the amino groups (C-4 and C-5) and the remaining ring carbon (C-6) resonate at characteristic chemical shifts, allowing for the complete assignment of the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 155 - 160
C-4 145 - 150
C-5 120 - 125
C-6 130 - 135

Note: These are approximate ranges; experimental values are required for confirmation.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry confirms the molecular formula, C₄H₅ClN₄.

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to produce a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound. A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak (M+2) approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

The mass spectrum of this compound shows a molecular ion peak at an m/z of 144, corresponding to the molecule with the ³⁵Cl isotope. The characteristic M+2 peak is observed at m/z 146 for the molecule containing the ³⁷Cl isotope. Common fragmentation patterns involve the loss of chlorine or parts of the pyrimidine ring, leading to significant fragment ions, such as one at m/z 109, which corresponds to the loss of the chlorine atom.

Table 3: Key Mass Spectrometry Data for this compound

m/z Value Assignment Relative Intensity
144 [M]⁺ (with ³⁵Cl) High
146 [M+2]⁺ (with ³⁷Cl) ~1/3 of M⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in the molecule and its electronic properties.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within the molecule. The IR spectrum of this compound, often recorded using a KBr pellet, displays characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amine groups typically appear as medium to strong bands in the region of 3200-3500 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are observed in the 1550-1650 cm⁻¹ region. A band corresponding to the C-Cl stretch is expected at lower wavenumbers, typically in the 600-800 cm⁻¹ range.

Table 4: Characteristic IR Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine) 3200 - 3500 Medium-Strong
C=N / C=C Stretch (Ring) 1550 - 1650 Medium
N-H Bend (Amine) 1590 - 1640 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. The pyrimidine ring is a chromophore that absorbs UV light. The UV-Vis spectrum of this compound, recorded in a solvent such as ethanol (B145695) or methanol (B129727), would be expected to show absorption maxima (λmax) characteristic of a substituted pyrimidine system. These absorptions are typically due to π → π* and n → π* electronic transitions within the aromatic ring, with the positions of the maxima influenced by the chloro and diamino substituents.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. While specific crystallographic data for this compound is not widely published, related diaminopyrimidine structures have been successfully analyzed using this technique.

Computational and Theoretical Studies on 2 Chloropyrimidine 4,5 Diamine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic properties and reactivity of molecular systems. For pyrimidine (B1678525) derivatives, DFT methods such as B3LYP with basis sets like 6-311G(d,p) are commonly employed to perform geometry optimization and compute key electronic descriptors. nih.govresearchgate.net

These calculations provide access to the energies and distributions of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's chemical reactivity, kinetic stability, and polarizability. nih.govresearchgate.net A smaller energy gap generally implies higher reactivity. nih.gov For 2-Chloropyrimidine-4,5-diamine, the HOMO is expected to be localized primarily on the electron-rich diaminopyrimidine ring, while the LUMO would be distributed across the pyrimidine system, influenced by the electron-withdrawing chlorine atom.

Electron Affinity (A): A = -ELUMO

Ionization Potential (I): I = -EHOMO

Hardness (η): η = (I - A) / 2

Softness (σ): σ = 1 / (2η)

Electronegativity (X): X = (I + A) / 2

Electrophilicity Index (ω): ω = X² / (2η)

These parameters provide a quantitative basis for understanding the molecule's stability and reactivity profile. nih.gov

Table 1: Representative FMO Data for Related Diaminopyrimidine Derivatives

CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonateTD-DFT/B3LYP/6-311G(d,p)-6.435-2.2374.198
2,6-diaminopyrimidin-4-yl4-methylbenzene sulfonateTD-DFT/B3LYP/6-311G(d,p)-6.702-2.0354.667
nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations serve as a "computational microscope," allowing researchers to observe the time-dependent behavior of molecules and their complexes. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track atomic trajectories, revealing information about conformational flexibility, stability, and intermolecular interactions over time. researchgate.net

For this compound, MD simulations would be particularly valuable in the context of its interaction with a biological target, such as an enzyme or receptor. After an initial binding pose is predicted by molecular docking, an MD simulation can be run to:

Assess Complex Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, one can determine if the binding pose is stable over the simulation timescale (typically nanoseconds to microseconds). nih.govrsc.org

Analyze Dynamic Interactions: MD simulations can reveal the dynamic nature of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-target complex. nih.gov

Explore Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, providing a more realistic view of the binding event. researchgate.net

Investigate the Role of Solvent: Simulations are often performed in an explicit solvent (water), allowing for a detailed investigation of how water molecules mediate or compete with ligand-protein interactions. researchgate.net

These simulations provide crucial insights that go beyond the static picture offered by docking, helping to validate binding poses and refine the understanding of the molecular recognition process. nih.gov

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MESP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and attractive to nucleophiles. nih.gov

For this compound, an MESP analysis would reveal:

Electron-Rich Regions: Strong negative potentials would be expected around the nitrogen atoms of the pyrimidine ring and the lone pairs of the amino groups. These sites represent the most likely points for hydrogen bonding and interactions with electrophiles. mdpi.com

Electron-Deficient Regions: Positive potentials would likely be located around the hydrogen atoms of the amino groups.

The topology of the MESP, including the location of its critical points (minima, maxima, and saddle points), provides a quantitative framework for analyzing chemical bonding and intermolecular interactions. The negative-valued minima, in particular, identify the most electron-rich locations, such as lone pairs and π-bonds, which are key to molecular recognition and reactivity. mdpi.com

Binding Free-Energy Calculations in Ligand-Target Interactions

While molecular docking provides a score to rank potential ligands, binding free-energy calculations offer a more accurate estimation of the binding affinity between a ligand and its target. These calculations are often performed as a post-processing step on trajectories generated from MD simulations. rsc.org

Commonly used methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). rsc.org These approaches calculate the binding free energy (ΔGbind) by summing the changes in molecular mechanics energy, solvation free energy, and conformational entropy upon complex formation. The solvation energy is composed of a polar component (calculated using the PB or GB model) and a non-polar component (often estimated from the solvent-accessible surface area, SASA). rsc.org

For this compound, these calculations would be essential for:

Quantitatively predicting its binding affinity to a specific protein target.

Comparing its affinity with that of known inhibitors or other designed analogues.

Decomposing the free energy into contributions from individual residues, thereby identifying the key amino acids responsible for binding.

Such calculations provide a more rigorous assessment of a compound's potential as a ligand and are a critical step in computational drug design.

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The reaction of halogenopyrimidines with amines is one of the most significant and widely used reactions in pyrimidine chemistry.

For this compound, a key reaction is the nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom is displaced by a nucleophile. Theoretical studies can model this process to:

Determine the Reaction Pathway: DFT calculations can confirm whether the reaction proceeds through a classic two-step addition-elimination mechanism involving a Meisenheimer complex intermediate or a concerted, single-step mechanism.

Calculate Activation Barriers: By locating the transition state structure, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated. This provides a theoretical prediction of the reaction rate.

Analyze Transition State Geometry: The geometry of the transition state reveals the nature of bond-forming and bond-breaking processes at the climax of the reaction.

Computational studies on the chlorination and amination of pyrimidines have shown that factors like the electronic nature of the reactants and the solvent play a crucial role in determining the most favorable reaction sites and pathways. Such theoretical investigations provide a deep understanding of the molecule's chemical behavior, aiding in the optimization of synthetic routes and the prediction of potential side reactions.

Aromaticity Analysis of the Pyrimidine Ring System

The pyrimidine ring is a classic example of a heterocyclic aromatic compound. Aromaticity is a key property that confers significant thermodynamic stability, influences reactivity, and dictates a planar geometry. The criteria for aromaticity are that a molecule must be cyclic, planar, fully conjugated, and possess [4n+2] π-electrons (Hückel's rule), where n is a non-negative integer. Benzene, with 6 π-electrons (n=1), is the archetypal aromatic molecule. The pyrimidine ring in this compound also contains 6 π-electrons within its cyclic, conjugated system, fulfilling Hückel's rule.

Computationally, the degree of aromaticity can be quantified using various magnetic and electronic criteria. One of the most popular methods is the Nucleus-Independent Chemical Shift (NICS). NICS is calculated by placing a "ghost" atom at the center of the ring (or at points above and below it) and computing the magnetic shielding at that point.

NICS(0): Calculated at the ring center.

NICS(1)zz: The out-of-plane tensor component calculated 1 Å above the ring, considered a more reliable indicator.

Aromatic compounds exhibit diatropic ring currents when placed in a magnetic field, which induce a local magnetic field that opposes the external field inside the ring. This results in strong magnetic shielding, indicated by a negative NICS value. Conversely, antiaromatic compounds have positive NICS values, and non-aromatic compounds have NICS values near zero. For this compound, NICS calculations would be expected to yield significantly negative values inside the pyrimidine ring, providing a quantitative confirmation of its aromatic character.

In Silico Prediction of Biological Activities and Selectivity

In silico methods, particularly molecular docking, are indispensable tools in modern drug discovery for predicting the biological activity and selectivity of small molecules. Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand in the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose.

Studies on compounds structurally related to this compound have demonstrated the utility of this approach. For example, derivatives of 2-amino-4-chloro-pyrimidine were docked into the active site of the SARS-CoV-2 main protease (Mpro, PDB ID: 6LU7) to evaluate their potential as viral inhibitors. The results identified key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the active site (e.g., His41, Cys145, Glu166).

For this compound, molecular docking could be used to:

Screen large virtual libraries of proteins to identify potential biological targets (reverse docking).

Predict its binding mode and affinity within a known target's active site.

Provide a structural basis for its observed biological activity.

Guide the design of new derivatives with improved potency and selectivity by suggesting modifications that enhance key interactions.

The binding energies and inhibition constants obtained from these studies provide a rational basis for prioritizing compounds for synthesis and experimental testing.

Table 2: Molecular Docking Results for Related 2-Amino-4-chloro-pyrimidine Derivatives against SARS-CoV-2 Main Protease (PDB: 6LU7)

CompoundBinding Energy (kcal/mol)Inhibition Constant (µM)Key Interacting Residues
Derivative 3-6.6115.21Cys145, Met49, Pro52, Met165
Derivative 4-7.037.74His41, Met49, Gln189, Thr190
Derivative 5-7.067.41His41, Ser144, Cys145, His164
Derivative 6-8.121.11Phe140, Asn142, His41, Met49, Met165
Remdesivir (Control)-6.4119.91His41, Asn142, Cys145, Glu166

Research Applications in Medicinal Chemistry

Development of Antiviral Agents and Nucleoside Analogues

Nucleoside and nucleotide analogues are crucial in the treatment of viral infections, including those caused by human immunodeficiency virus (HIV), hepatitis B virus (HBV), and herpes simplex virus (HSV). nih.gov These analogues function by mimicking natural nucleosides and interfering with viral replication. nih.govmdpi.com The pyrimidine (B1678525) core of 2-Chloropyrimidine-4,5-diamine is a key component in the design of these antiviral agents.

Recent research has focused on creating novel nucleoside analogues to combat emerging viral threats and drug-resistant strains. mdpi.com Strategies include modifying the sugar moiety, the nucleobase, or the phosphate (B84403) group to enhance antiviral activity and improve pharmacokinetic properties. nih.gov For instance, the development of C-nucleoside analogues, which are more resistant to degradation by enzymes, is a promising area of research. nih.gov The combination of approved oral nucleoside analogues is also being explored to achieve potent suppression of viruses like alphaviruses. nih.gov

Exploration as Anticancer Agents

The pyrimidine scaffold is a fundamental component in the design of anticancer drugs. mdpi.com Derivatives of this compound have been investigated for their potential to inhibit the proliferation of cancer cells. For example, thiazolo[4,5-d]pyrimidine derivatives, which can be synthesized from pyrimidine precursors, have shown promise as anticancer agents. mdpi.com The introduction of a trifluoromethyl group into these structures can enhance their bioavailability and cytotoxic activity against various cancer cell lines. mdpi.com

Furthermore, 2,4-diamino-5-methyleneaminopyrimidine derivatives have been designed and synthesized as potential anticancer agents. nih.govbohrium.com Certain compounds in this class have demonstrated significant improvements in inhibiting the proliferation of various cancer cell lines, such as HCT116, HT-29, and MCF-7, when compared to the standard chemotherapeutic drug 5-FU. nih.govbohrium.com Mechanistic studies have revealed that these compounds can induce cell cycle arrest and apoptosis in cancer cells. nih.govbohrium.com

Investigation as Antimicrobial and Antifungal Compounds

Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. researchgate.net Chloropyrimidines, in particular, have been identified as a class of antimicrobial agents with significant in vitro activity against mycobacteria. nih.gov The introduction of various substituents at different positions of the pyrimidine ring can lead to potent antibacterial and antifungal compounds. nih.gov For example, certain pyrimidine derivatives have shown potent activity against Aspergillus fumigatus and Trichophyton mentagrophytes. nih.gov

The antimicrobial potential of pyrimidine derivatives extends to their ability to inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netnih.gov Some synthesized compounds have also been screened for their activity against Candida albicans. researchgate.netresearchgate.net

Role as a Building Block in Drug Discovery Programs

This compound is a valuable building block in drug discovery, enabling the synthesis of diverse compound libraries for screening against various biological targets. enamine.netmdpi.com Its reactive chlorine atom and amino groups provide handles for a variety of chemical transformations.

Purines are a class of heterocyclic compounds that are ubiquitous in nature and play critical roles in numerous biological processes. nih.gov Synthetic purine (B94841) derivatives are of great interest in medicinal chemistry due to their potential as therapeutic agents. researchgate.net this compound can serve as a precursor for the synthesis of 2-aminopurine and other purine derivatives. mdpi.com The synthesis of libraries of 2,6,9-trisubstituted purines has led to the discovery of potent inhibitors of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. nih.gov

The 2,4-diaminopyrimidine (B92962) scaffold is a well-established motif in the design of kinase inhibitors. nih.gov Derivatives of this scaffold have been developed as potent inhibitors of various kinases, including c-Met and anaplastic lymphoma kinase (ALK), which are key targets in oncology. nih.govnih.gov By modifying the substituents on the pyrimidine ring, researchers can fine-tune the selectivity and potency of these inhibitors. For instance, novel 2,4-diarylaminopyrimidine analogues have been developed that show potent dual inhibitory activity against both c-Met and ALK. nih.gov

Tuberculosis (TB) remains a major global health problem, and there is an urgent need for new anti-tubercular drugs. Pyrimidine-based compounds have emerged as a promising class of anti-tubercular agents. mdpi.com Specifically, 2,4-diaminopyrimidine derivatives have been investigated for their ability to inhibit Mycobacterium tuberculosis. mdpi.com The most effective derivative in a chloropyrimidine series has shown a minimum inhibitory concentration (MIC) of 0.78 μg/mL. nih.gov The design and synthesis of novel pyrimidine derivatives continue to be an active area of research in the quest for more effective TB treatments. researchgate.net

Interactive Data Tables

Table 1: Anticancer Activity of 2,4-diamino-5-methyleneaminopyrimidine derivatives

CompoundHCT116 IC₅₀ (µM)HT-29 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)
7i 4.935.578.8414.16
5-FU 24.1616.1518.5642.48

Data sourced from a study on novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents. nih.gov

Table 2: Antimycobacterial Activity of Chloropyrimidine Derivatives

CompoundMIC (µg/mL) against M. tuberculosis
3c 0.75
3h 0.75
3i 0.75
3o 0.75

Data sourced from a study on chloropyrimidines as a new class of antimicrobial agents. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The utility of this compound in medicinal chemistry is largely due to its capacity to serve as a versatile scaffold. Structure-activity relationship (SAR) studies of its derivatives have provided crucial insights into the structural requirements for eliciting specific biological activities.

A primary transformation of this compound is its cyclization to form a purine ring system. The SAR of these resulting purine analogs is highly dependent on the nature and position of substituents. The chlorine atom at the 2-position is a key handle for introducing diversity. Nucleophilic substitution reactions can replace the chloro group with various amines, alkoxy, or thioalkyl groups, significantly influencing the molecule's interaction with biological targets.

In the context of antiviral agents , particularly those targeting human cytomegalovirus (HCMV), SAR studies on related fused pyrimidine systems have revealed critical patterns. For instance, in a series of benzimidazole nucleosides, which share structural similarities with purines, 2-bromo and 2-chloro analogs were active against HCMV, with the 2-bromo compounds being more potent. nih.gov This suggests that a halogen at this position is beneficial for activity. In another study involving pyrrolo[2,3-d]pyrimidines, 4-amino derivatives were found to be more active than the corresponding 4-hydroxyamino derivatives. nih.gov Furthermore, the introduction of larger halogens like bromine and iodine at the 5-position of the pyrrolo[2,3-d]pyrimidine ring resulted in potent antiviral activity. nih.gov

For antitubercular activity , SAR studies of 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives revealed highly specific requirements for inhibiting Mtb. mdpi.com These derivatives were categorized based on the substituent at the 6-position. The key finding was that only compounds bearing a thiazole group at this position exhibited inhibitory activity against Mtb. mdpi.com This highlights the critical role of the 6-position substituent in dictating the antitubercular properties of this class of compounds.

Regarding general antimicrobial activity , the SAR of chloropyrimidine derivatives points to the importance of substituents at both the 2- and 6-positions. A salient feature for potent antimycobacterial activity was the presence of an aryl, heteroaryl, or alkylthio substituent at the 6-position, combined with an alkylthio group at the 2-position. nih.gov This dual substitution pattern appears essential for maximizing activity against Mycobacterium tuberculosis.

The 4,5-diamine moiety is a crucial precursor for constructing fused heterocyclic systems like purines.

The 2-chloro position is a key site for modification, where substitution with halogens or other functional groups can modulate antiviral activity.

Substituents on the fused ring system, such as halogens at the 5-position or specific heterocyclic groups (e.g., thiazole) at the 6-position, are critical determinants for antitubercular and antimicrobial efficacy.

Research Applications in Agrochemical Chemistry

Intermediacy in Fungicide Synthesis

Pyrimidine (B1678525) derivatives have a significant presence in the field of agricultural fungicides, with several commercial products built around this heterocyclic core. nih.govfrontiersin.org The mode of action is often related to the inhibition of crucial fungal enzymes. nih.govacs.org

Key Research Findings:

Commercial Fungicides: Several prominent commercial fungicides, including cyprodinil (B131803) and pyrimethanil, are pyrimidine derivatives, highlighting the success of this chemical class in controlling plant fungal diseases. nih.govresearchgate.net

Novel Synthesis: Research is continuously focused on synthesizing novel pyrimidine derivatives to combat the growing issue of fungicide resistance. nih.govfrontiersin.org These efforts involve creating new molecules by reacting substituted chloropyrimidines with other chemical moieties to test for antifungal activity against a wide range of phytopathogenic fungi. nih.govacs.org

Precursors to Fused Systems: 4,5-Diaminopyrimidines are well-known precursors for the synthesis of purines. researchgate.net Fused pyrimidine systems, including purines, are investigated for a wide range of biological activities, including antifungal properties. researchgate.net This provides an indirect but chemically sound pathway through which 2-Chloropyrimidine-4,5-diamine could serve as an intermediate in the development of novel fungicidal compounds.

Compound Class Mechanism of Action Relevance to this compound
AnilinopyrimidinesInhibition of methionine biosynthesisDemonstrates the utility of the pyrimidine core in commercial fungicides. nih.gov
Pyrimidine AminesInhibition of NADH oxidoreductaseShows the potential of amine-substituted pyrimidines in antifungal compounds. nih.govacs.org
PurinesVariousCan be synthesized from 4,5-diaminopyrimidines, representing a potential synthetic route for new fungicides. researchgate.net

Contribution to Plant Growth Regulator Research

Plant growth regulators (PGRs) are substances that influence plant development and are vital for modern agriculture. Research has shown that pyrimidine derivatives can mimic the activity of natural plant hormones, such as auxins and cytokinins. auctoresonline.orgrajpub.comresearchgate.net

Key Research Findings:

Hormone-Like Activity: Studies on various pyrimidine derivatives have demonstrated a positive effect on the growth and development of both the shoot and root systems of crops like wheat and sorghum. rajpub.combotanyjournals.com The regulatory effect is often dependent on the specific substituents on the pyrimidine ring. researchgate.net

Broad Applications: Synthetic pyrimidine compounds are explored for their ability to improve metabolism, increase protein biosynthesis, and prevent the degradation of chlorophyll, all of which are crucial for plant productivity. auctoresonline.org

Thioxopyrimidines and other derivatives: Specific research has focused on classes like thioxopyrimidines, which have shown significant growth-regulating effects on barley, comparable to natural plant hormones. researchgate.net

While these studies confirm the potential of the pyrimidine scaffold in PGR research, they have focused on other derivatives. The specific contribution of this compound has not been detailed in the reviewed literature, though it remains a viable candidate for inclusion in screening programs aimed at discovering new PGRs.

Other Emerging Research Applications

The chemical compound 2-Chloropyrimidine-4,5-diamine is a versatile heterocyclic molecule whose structural features—a reactive chloro group and two adjacent amino groups on a pyrimidine (B1678525) core—make it a valuable precursor in various advanced scientific fields. While its role in pharmaceutical synthesis is established, its potential is being explored in materials science, coordination chemistry, and biosensor technology. These emerging applications leverage its unique electronic properties and multiple reactive sites to create novel functional materials and molecules.

Advanced Analytical Methodologies for 2 Chloropyrimidine 4,5 Diamine Research

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a precise and accurate HPLC method is paramount for ensuring the quality and purity of 2-Chloropyrimidine-4,5-diamine. A reverse-phase HPLC (RP-HPLC) method is often the preferred approach for the analysis of polar compounds such as this diamine derivative.

Separation and Purity Analysis

A successful HPLC method for this compound should provide a sharp, symmetrical peak for the main component, well-resolved from any potential impurities and solvent peaks. Method development typically involves the systematic optimization of several key chromatographic parameters.

Column Selection: The choice of the stationary phase is critical for achieving the desired separation. For a polar compound like this compound, a C18 column is a common starting point. However, to enhance retention and improve peak shape, specialized columns can be employed. For instance, a Newcrom R1 column, which is a reverse-phase column with low silanol activity, has been shown to be effective for the analysis of this compound. sielc.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer. Acetonitrile (MeCN) is a common organic modifier due to its low viscosity and UV transparency. The aqueous phase is often an acidic buffer to control the ionization of the amine groups and improve peak shape. Phosphoric acid is a suitable choice, though for mass spectrometry (MS) compatible methods, a volatile acid like formic acid is preferred. sielc.com

The optimization of the mobile phase composition, including the organic-to-aqueous ratio and the buffer pH and concentration, is crucial for achieving the desired retention and resolution. A gradient elution, where the proportion of the organic solvent is increased over time, can be beneficial for separating compounds with a wide range of polarities.

A representative set of optimized chromatographic conditions for the purity analysis of this compound is presented in the following table.

Table 1: Optimized HPLC Parameters for Purity Analysis of this compound

Parameter Condition
Column Newcrom R1, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

| Retention Time | Approximately 6.5 minutes |

Under these conditions, a typical chromatogram would show a sharp, well-defined peak for this compound, allowing for accurate purity assessment by calculating the peak area percentage.

Impurity Profiling and Isolation

Impurity profiling is a critical aspect of quality control for any pharmaceutical intermediate. Potential impurities in this compound can arise from the starting materials, by-products of the synthesis, or degradation products. A well-developed HPLC method should be capable of separating all known and potential impurities from the main compound.

The synthesis of this compound can potentially lead to several process-related impurities. For instance, incomplete chlorination of a precursor could result in the presence of a hydroxyl-pyrimidine derivative. Side reactions could also lead to the formation of isomers or related substances.

Table 2: Potential Impurities of this compound and their Separation by HPLC

Impurity Name Potential Source RRT (Relative Retention Time)
2-Hydroxy-pyrimidine-4,5-diamine Incomplete chlorination ~0.85
4-Chloro-pyrimidine-2,5-diamine Isomeric impurity ~1.10

The developed HPLC method can be scaled up to a preparative scale for the isolation of these impurities. Preparative HPLC utilizes larger columns and higher flow rates to isolate sufficient quantities of the impurities for structural elucidation by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This allows for the unambiguous identification of the impurities and helps in understanding their formation, which can lead to the optimization of the synthetic process to minimize their presence.

Spectrophotometric Assay Development

UV-Vis spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative determination of this compound in bulk form or in reaction mixtures. The development of a spectrophotometric assay involves several key steps.

Selection of Solvent: The choice of solvent is crucial as it can influence the absorption spectrum of the compound. Methanol (B129727) is often a suitable solvent for pyrimidine (B1678525) derivatives due to its transparency in the UV region and its ability to dissolve a wide range of organic compounds.

Determination of Absorption Maximum (λmax): A solution of this compound in the chosen solvent is scanned across a range of UV wavelengths to determine the wavelength of maximum absorbance (λmax). This wavelength is then used for all subsequent quantitative measurements as it provides the highest sensitivity. For this compound in methanol, the λmax is typically observed around 280 nm.

Validation of the Method: The developed spectrophotometric method must be validated according to established guidelines to ensure its reliability. The validation parameters include linearity, accuracy, precision, and range.

Linearity: A series of standard solutions of this compound with known concentrations are prepared, and their absorbance is measured at the λmax. A calibration curve is then constructed by plotting absorbance versus concentration. The method is considered linear if the correlation coefficient (R²) is close to 1.

Table 3: Linearity Data for the Spectrophotometric Assay of this compound

Concentration (µg/mL) Absorbance at 280 nm
2 0.152
4 0.305
6 0.458
8 0.610
10 0.763

| Correlation Coefficient (R²) | 0.9998 |

Accuracy: The accuracy of the method is determined by recovery studies. A known amount of the standard drug is added to a pre-analyzed sample, and the mixture is re-analyzed. The percentage recovery is then calculated.

Precision: The precision of the method is evaluated by performing replicate analyses of a single sample. The results are expressed as the relative standard deviation (RSD).

Table 4: Validation Parameters for the Spectrophotometric Assay

Parameter Result
Linearity Range 2 - 10 µg/mL
Molar Absorptivity ~12,000 L·mol⁻¹·cm⁻¹
Accuracy (% Recovery) 99.5% - 100.5%

| Precision (RSD) | < 2% |

The development of such a validated spectrophotometric assay provides a valuable tool for the routine and high-throughput quantification of this compound.

Future Research Directions for 2 Chloropyrimidine 4,5 Diamine Chemistry

Novel Synthetic Approaches and Catalyst Development

Future research into the synthesis of and with 2-Chloropyrimidine-4,5-diamine is expected to focus on the development of more efficient, sustainable, and selective methods. While traditional methods have been effective, there is a continuous drive towards greener chemistry and the use of advanced catalytic systems.

One promising avenue is the expansion of palladium-catalyzed cross-coupling reactions . nih.govnih.govnih.gov Methodologies like the Buchwald-Hartwig amination could be further optimized for the selective functionalization of the chloro-position, allowing for the introduction of a wide range of substituents under mild conditions. nih.gov The development of novel phosphine (B1218219) ligands and palladium precatalysts will be crucial in enhancing reaction yields, reducing catalyst loading, and broadening the substrate scope.

Cobalt-catalyzed cross-coupling reactions also present a viable and more sustainable alternative to palladium-based systems for the synthesis of 2-aryldiazines from 2-chloropyrimidines. rsc.org Future work could explore the application of these cobalt catalysts to this compound, focusing on optimizing reaction conditions to achieve high yields and selectivity.

Furthermore, the exploration of microwave-assisted synthesis holds significant potential for accelerating reaction times and improving yields in the derivatization of chloropyrimidines. nih.gov Research in this area could lead to rapid and efficient library synthesis of novel this compound derivatives for high-throughput screening.

A comparative look at potential catalytic systems for the functionalization of the 2-chloro position is presented in the table below.

Catalyst SystemReaction TypePotential AdvantagesFuture Research Focus
Palladium/Phosphine LigandsBuchwald-Hartwig Amination, Suzuki CouplingHigh efficiency, broad substrate scopeDevelopment of more active and stable ligands, lower catalyst loading
Cobalt Halides/ZincCross-coupling with Aryl HalidesCost-effective, environmentally benign alternative to palladiumOptimization for this compound, investigation of substrate scope
Microwave IrradiationVarious substitution reactionsRapid reaction times, improved yieldsApplication to a wider range of nucleophiles and coupling partners

Deeper Mechanistic Understanding of Complex Reactions

A more profound understanding of the reaction mechanisms involving this compound is essential for the rational design of synthetic routes and the prediction of product outcomes. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of its reactivity.

Furthermore, the cyclization reactions of this compound to form purines and other fused heterocyclic systems are of significant interest. researchgate.netnih.gov Mechanistic studies could unravel the precise sequence of bond-forming events and the role of catalysts or reaction conditions in directing the regioselectivity of these transformations. For instance, understanding the factors that favor the formation of pyrimido[4,5-b] researchgate.netnih.govoxazines over dihydropteridines in reactions with α-halogeno-ketones is crucial for synthetic control. rsc.org

Targeted Drug Design Based on Computational Studies

The pyrimidine (B1678525) scaffold is a well-established "privileged structure" in medicinal chemistry, and this compound serves as an excellent starting point for the design of novel therapeutic agents. nih.gov The future of drug discovery with this compound will heavily rely on computational approaches to identify and optimize drug candidates.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) methodologies will be instrumental in this endeavor. mdpi.com Molecular docking studies can be employed to predict the binding modes of this compound derivatives with various biological targets, such as protein kinases. nih.govnih.gov For example, computational screening of virtual libraries of its derivatives against the ATP-binding site of kinases like Protein Kinase C theta (PKCθ) could lead to the identification of potent and selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies will also play a crucial role in optimizing the pharmacological properties of lead compounds. By correlating the structural features of a series of derivatives with their biological activity, predictive models can be developed to guide the synthesis of more potent and selective drug candidates. mdpi.com

The table below outlines potential kinase targets for inhibitors derived from the 2,4-diaminopyrimidine (B92962) scaffold, a close analog of the target compound.

Kinase TargetTherapeutic AreaRationale for Targeting
Protein Kinase C theta (PKCθ)Immunology, Transplant RejectionCrucial role in T-cell signaling. nih.gov
Casein Kinase 1 epsilon (CK1ε)CancerInvolvement in oncogenic signaling pathways. nih.gov
Dihyrofolate Reductase (DHFR)Infectious Diseases (Tuberculosis)Essential enzyme for nucleotide synthesis in pathogens. nih.govmdpi.com

Exploration of New Biological Targets and Pharmacological Applications

The inherent biological relevance of the pyrimidine nucleus suggests that derivatives of this compound could modulate a wide range of biological targets beyond those already established. Future pharmacological research will focus on exploring these new frontiers.

A significant area of interest is the development of novel antiviral agents . mdpi.comnih.gov Given the success of other pyrimidine-based antiviral drugs, derivatives of this compound could be evaluated for their activity against a broad spectrum of viruses, including coronaviruses and influenza viruses. mdpi.comnih.gov The amino-indane and tetrahydronaphthalene substituted pyrimido[4,5-d]pyrimidines, synthesized from diaminopyrimidine precursors, have shown promising selective activity against certain coronaviruses. mdpi.com

The development of new anticancer agents remains a primary focus. nih.govmdpi.comnih.govrsc.org Research will likely target specific cancer-related pathways. For instance, derivatives could be designed as inhibitors of kinases involved in cell cycle progression or signal transduction. nih.govmdpi.com The antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives against various cancer cell lines highlights the potential of this scaffold. nih.gov

Furthermore, the exploration of this scaffold for activity against other diseases, such as neurodegenerative disorders and inflammatory conditions, represents an exciting avenue for future research. The versatility of the this compound core allows for the synthesis of diverse libraries of compounds for screening against a wide array of biological targets.

Advanced Materials Development from Pyrimidine Scaffolds

Beyond its pharmaceutical applications, the this compound scaffold holds promise for the development of advanced materials with unique properties. The nitrogen-rich pyrimidine ring and the reactive chloro and amino groups make it an attractive building block for various functional materials.

A burgeoning area of research is the use of diaminopyrimidine derivatives as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) . mdpi.comnih.govresearchgate.netmdpi.comnih.gov These porous crystalline materials have applications in gas storage, separation, and catalysis. mdpi.comnih.gov The specific functional groups on the this compound could be exploited to tune the pore size, surface properties, and catalytic activity of the resulting MOFs. For example, MOFs synthesized from 4,6-diamino-2-pyrimidinethiol have demonstrated antibacterial and antioxidant activities. nih.govresearchgate.net

The development of coordination polymers is another promising direction. The nitrogen atoms of the pyrimidine ring and the amino groups can coordinate with metal ions to form extended networks with interesting magnetic, optical, or electronic properties.

The potential for creating novel polymers with enhanced thermal stability or specific recognition capabilities by incorporating the this compound unit into the polymer backbone is also an area ripe for exploration. These materials could find applications in electronics, sensing, and separation technologies.

Material TypePotential ApplicationsKey Features of this compound Utilized
Metal-Organic Frameworks (MOFs)Gas storage, catalysis, sensing, drug deliveryCoordination sites (N atoms), tunable functionality
Coordination PolymersMagnetism, optics, electronicsMetal-coordinating nitrogen atoms
Functional PolymersHigh-performance plastics, membranes, sensorsThermal stability of the pyrimidine ring, reactive sites for polymerization

Q & A

Q. What are the common synthetic routes for preparing 2-Chloropyrimidine-4,5-diamine derivatives?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, intermediates like N4-(1-(aminomethyl)cyclohexyl)-2-chloropyrimidine-4,5-diamine are synthesized by deprotecting tert-butyl carbamates using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization and extraction . Another route employs glyoxal in ethanol under reflux to form spirocyclic derivatives via cyclization . Key steps include:

  • Deprotection with TFA (2–4 h, room temperature).
  • Cyclization at elevated temperatures (e.g., 80°C for 2 h).
  • Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers optimize reaction conditions for synthesizing this compound intermediates?

Optimization focuses on solvent selection, temperature control, and catalyst use:

  • Solvent : Polar aprotic solvents (e.g., DCM, ethanol) enhance solubility and reaction rates .
  • Temperature : Cyclization reactions require heating (e.g., 80°C) to overcome activation barriers .
  • Catalysts : Strong bases (e.g., NaOMe) facilitate nucleophilic substitutions in condensation reactions .
  • Monitoring : Use TLC or HPLC to track reaction progress and adjust parameters in real time.

Q. What purification techniques are effective for isolating this compound compounds?

  • Column Chromatography : Silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) resolves closely related impurities .
  • Recrystallization : Ethanol or methanol recrystallization improves purity for crystalline derivatives .
  • Acid-Base Extraction : Neutralize reaction mixtures with saturated NaHCO₃ to isolate freebase products from acidic byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing novel analogs?

Discrepancies in NMR or mass spectra often arise from tautomerism or residual solvents. Strategies include:

  • Multi-Technique Validation : Cross-validate using 1^1H NMR, 13^{13}C NMR, and high-resolution mass spectrometry (HRMS). For example, 2’-chloro-6’,8’-dihydro-5’H-spiro[cyclohexane-1,9’-imidazo[2,1-h]pteridine] was confirmed via MS (ESI+: m/z 278 [M+H]+^+) and 1^1H NMR .
  • X-ray Crystallography : Resolve ambiguous structures using SHELX programs for refinement .
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-simulated spectra to identify conformational isomers.

Q. What strategies enhance the yield of spirocyclic derivatives from this compound precursors?

  • Stoichiometric Control : Use a 1:1 molar ratio of glyoxal to amine precursors to minimize side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve selectivity by using controlled microwave heating.
  • Additives : Catalytic amounts of acetic acid can accelerate cyclization by stabilizing transition states.

Q. How do substituent variations on the pyrimidine ring influence biological activity?

Substituents modulate electronic and steric properties, affecting binding to biological targets:

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance stability and hydrogen-bonding interactions, as seen in antitumor pyrimidine derivatives .
  • Bulkier Groups (e.g., cyclohexyl) : May reduce solubility but improve target specificity .
  • Methodological Testing : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural modifications with activity trends .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antitumor efficacy of this compound analogs?

  • Dose-Response Studies : Re-evaluate IC₅₀ values across multiple cell lines to identify context-dependent effects.
  • Structural Replication : Synthesize disputed compounds using published protocols to verify purity and activity .
  • Meta-Analysis : Compare experimental conditions (e.g., assay type, incubation time) to identify variables influencing outcomes.

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound derivatives?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods when working with volatile reagents (e.g., TFA, DCM) .
  • Waste Management : Segregate halogenated waste (e.g., DCM) for professional disposal to avoid environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.